4-bromo-4H-isoquinolin-3-one is a compound that belongs to the class of organic compounds known as 1,3-isoquinolinediones, specifically characterized by the presence of a bromine atom at the 4-position of the isoquinoline structure. This compound is classified under organoheterocyclic compounds and is recognized for its potential applications in pharmacology and medicinal chemistry. The chemical formula for 4-bromo-4H-isoquinolin-3-one is with an average molecular weight of approximately 426.306 g/mol. It is not currently approved for any specific medical use and remains experimental in nature .
The synthesis of 4-bromo-4H-isoquinolin-3-one can be approached through various methods, often involving multi-step reactions that include bromination and cyclization processes. A common synthetic route involves:
Technical details regarding specific conditions (temperature, solvent choice, reaction time) can vary based on the method and starting materials used.
The molecular structure of 4-bromo-4H-isoquinolin-3-one features a fused bicyclic system characteristic of isoquinolines. The key structural attributes include:
The InChI (International Chemical Identifier) for this compound is:
\text{InChI=1S/C21H20BrN3O2/c22-15-5-8-17-18(11-15)19(21(27)24-20(17)26)12-23-16-6-3-14(4-7-16)13-25-9-1-2-10-25/h3-8,11-12,23H,1-2,9-10,13H2,(H,24,26,27)/b19-12-
The SMILES representation is:
\text{BrC1 CC C2C O NC O C C NC3 CC C CN4CCCC4 C C3 C2 C1}
This information indicates a complex three-dimensional arrangement that influences its chemical reactivity and biological interactions .
4-bromo-4H-isoquinolin-3-one can participate in various chemical reactions typical for isoquinoline derivatives:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 4-bromo-4H-isoquinolin-3-one is not extensively documented but can be inferred based on its structural features:
Data regarding specific biological assays or mechanistic studies remain limited, indicating further research is necessary to clarify these processes.
The scientific applications of 4-bromo-4H-isoquinolin-3-one primarily revolve around medicinal chemistry and pharmacological research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4